![molecular formula C12H15NS B14517052 1,6,7,11b-Tetrahydro-2H,4H-[1,3]thiazino[4,3-a]isoquinoline CAS No. 63006-91-7](/img/structure/B14517052.png)
1,6,7,11b-Tetrahydro-2H,4H-[1,3]thiazino[4,3-a]isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6,7,11b-Tetrahydro-2H,4H-[1,3]thiazino[4,3-a]isoquinoline is a heterocyclic compound that belongs to the family of isoquinoline derivatives. These compounds are known for their diverse pharmacological properties and have been studied extensively for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazine ring fused to an isoquinoline core, makes it an interesting subject for chemical and pharmacological research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,7,11b-Tetrahydro-2H,4H-[1,3]thiazino[4,3-a]isoquinoline typically involves the reaction of homocalycotomine with aryl isothiocyanates to form thioureas. These thioureas are then treated with methyl iodide and alkaline conditions to yield the desired compound . Another method involves the treatment of thioureas with ethanolic hydrogen chloride under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,6,7,11b-Tetrahydro-2H,4H-[1,3]thiazino[4,3-a]isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazine derivatives, and various substituted isoquinoline derivatives .
Applications De Recherche Scientifique
1,6,7,11b-Tetrahydro-2H,4H-[1,3]thiazino[4,3-a]isoquinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological effects, such as enzyme inhibition and receptor modulation.
Mécanisme D'action
The mechanism of action of 1,6,7,11b-Tetrahydro-2H,4H-[1,3]thiazino[4,3-a]isoquinoline involves its interaction with various molecular targets. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. The thiazine ring’s nitrogen and sulfur atoms play a crucial role in these interactions, often forming hydrogen bonds and coordinating with metal ions. These interactions can lead to the inhibition of enzyme activity or the activation of receptor pathways, resulting in various pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6,7,11b-Tetrahydro-2H,4H-[1,3]oxazino[4,3-a]isoquinoline: Similar structure but with an oxygen atom in place of sulfur.
1,6,7,11b-Tetrahydro-2H,4H-[1,3]oxazino[4,3-a]isoquinoline: Another analog with different substituents on the isoquinoline ring.
Uniqueness
1,6,7,11b-Tetrahydro-2H,4H-[1,3]thiazino[4,3-a]isoquinoline is unique due to the presence of the thiazine ring, which imparts distinct chemical and biological properties. The sulfur atom in the thiazine ring can engage in unique interactions not possible with oxygen, leading to different pharmacological profiles and reactivity patterns .
Propriétés
Numéro CAS |
63006-91-7 |
|---|---|
Formule moléculaire |
C12H15NS |
Poids moléculaire |
205.32 g/mol |
Nom IUPAC |
1,2,4,6,7,11b-hexahydro-[1,3]thiazino[4,3-a]isoquinoline |
InChI |
InChI=1S/C12H15NS/c1-2-4-11-10(3-1)5-7-13-9-14-8-6-12(11)13/h1-4,12H,5-9H2 |
Clé InChI |
UJVVRZSSTYPMRN-UHFFFAOYSA-N |
SMILES canonique |
C1CSCN2C1C3=CC=CC=C3CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-iodobenzene](/img/structure/B14516971.png)
![[2-(4-Methylbenzoyl)-3,6-diphenylphenyl]-(4-methylphenyl)methanone](/img/structure/B14516975.png)
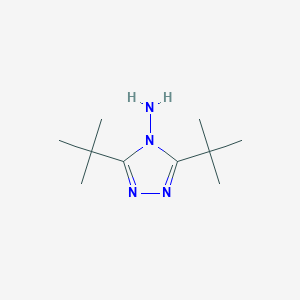
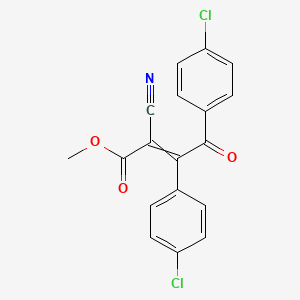

![4-[2-(4-Nonylphenyl)ethenyl]benzonitrile](/img/structure/B14516993.png)

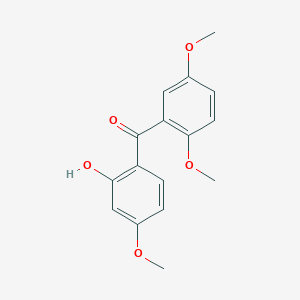
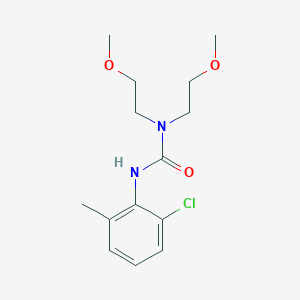
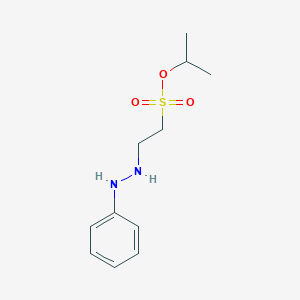

![1H-Benzimidazole, 2-[2-(ethylthio)phenyl]-](/img/structure/B14517055.png)
![Prop-2-en-1-yl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14517057.png)
![Benzoic acid, 4-[(5-amino-1H-tetrazol-1-yl)methyl]-](/img/structure/B14517059.png)
